3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid
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Overview
Description
3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid is a heterocyclic compound that belongs to the class of thienopyrimidines.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Thieno[3,2-d]pyrimidines have been associated with a range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thieno[3,2-d]pyrimidines have been associated with a variety of biological activities, indicating they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It has been studied for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring system and are studied for their medicinal properties
Uniqueness
3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(2-amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c14-13-15-8-5-9(20-10(8)11(17)16-13)6-2-1-3-7(4-6)12(18)19/h1-5H,(H,18,19)(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOJEKTVGAJTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(S2)C(=O)NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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